molecular formula C6H9B3O6 B2435342 Benzene-1,3,5-triyltriboronic acid CAS No. 89641-21-4

Benzene-1,3,5-triyltriboronic acid

Cat. No.: B2435342
CAS No.: 89641-21-4
M. Wt: 209.56
InChI Key: NAIUYXOLMQYLIG-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyltriboronic acid is a benzene derivative substituted with three boronic acid groups at the meta-positions. This compound, with the molecular formula C6H9B3O6, is known for its unique chemical properties and versatility in various scientific applications .

Mechanism of Action

Target of Action

Benzene-1,3,5-triyltriboronic acid primarily targets various ligands to synthesize COFs . The compound’s interaction with these ligands forms the basis of its mode of action.

Mode of Action

The compound interacts with its targets through several reactions. These include a dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides . These interactions result in changes that are integral to the compound’s function.

Biochemical Pathways

The compound affects several biochemical pathways. The dehydration reaction with boronic acids leads to the formation of boroxine linkers. The boronate esterification with diols produces boronate ester linkers. The Suzuki cross-coupling reaction with aryl halides is another pathway that the compound affects . The downstream effects of these pathways are crucial to the compound’s overall function.

Pharmacokinetics

The compound’s storage conditions suggest that it may have specific requirements for stability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to synthesize COFs through its interactions with various ligands . These effects are integral to the compound’s function and efficacy.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and the presence of certain gases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltriboronic acid can be synthesized through several methods. One common approach involves the reaction of this compound tris(pinacol) ester with an appropriate amount of carbon tetrachloride under an inert atmosphere . Another method includes the dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The reactions are carried out under controlled environments to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-triyltriboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Dehydration Reactions: Boronic acids, typically under an inert atmosphere.

    Boronate Esterification: Diols, often in the presence of a catalyst.

    Suzuki Cross-Coupling Reactions: Aryl halides, palladium catalysts, and base.

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzene-1,3,5-triyltriboronic acid is unique due to its boronic acid groups, which provide distinct reactivity and versatility in forming various linkers and frameworks. This makes it particularly valuable in the synthesis of COFs and MOFs, where its ability to form stable boroxine and boronate ester linkers is crucial .

Biological Activity

Benzene-1,3,5-triyltriboronic acid (C6H9B3O6), a derivative of benzene featuring three boronic acid groups at the meta positions, exhibits significant biological activity due to its unique chemical properties. This article explores its mechanisms of action, biochemical pathways, and applications in various fields such as chemistry, biology, and medicine.

This compound is known for its ability to form stable linkers through various chemical reactions. The primary reactions include:

  • Dehydration Reactions : These reactions lead to the formation of boroxine linkers when reacted with other boronic acids.
  • Boronate Esterification : This process involves the reaction with diols to produce boronate ester linkers.
  • Suzuki Cross-Coupling Reactions : It reacts with aryl halides to form biaryl compounds.

These reactions are crucial for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in sensors and energy storage systems .

Biochemical Pathways

The biological activity of this compound primarily involves its interaction with various ligands. The compound's ability to form stable boronate complexes allows it to participate in biochemical pathways that are essential for cellular functions. Notably:

  • Formation of COFs : The synthesis of COFs using this compound has implications for drug delivery systems and biosensors.
  • Detection of Metal Ions : It has been employed in developing fluorescence chemosensors for detecting metal ions such as Zn²⁺ and Cd²⁺ .

Pharmacokinetics and Safety Profile

This compound must be handled under specific conditions to maintain its stability and efficacy. It is typically stored under inert gas atmospheres at low temperatures (2-8°C) to prevent degradation. Safety data indicate that it may cause skin irritation upon contact and is harmful if ingested .

Applications in Research and Industry

The compound's versatility extends across multiple domains:

  • Chemistry : Utilized as a ligand in the synthesis of COFs and MOFs for applications in sensors and battery cathodes.
  • Biology : Investigated for its potential use in theranostic platforms for cancer treatment.
  • Medicine : Research is ongoing regarding its application in drug delivery systems due to its ability to form stable complexes with therapeutic agents .

Case Studies

Several studies highlight the compound's effectiveness in real-world applications:

  • Synthesis of Fluorescent Polymers :
    • Researchers used this compound in synthesizing pyrene-based fluorescent porous organic polymers. The resulting materials demonstrated enhanced sensitivity in detecting organic pollutants .
  • Development of Conductive MOFs :
    • A study focused on creating conductive metal-organic frameworks using this compound, which showed promising results for applications in electronics due to their high conductivity (0.087 S/cm) .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsApplications
This compoundBoronic acid groupsCOFs, MOFs, sensors
1,3,5-Benzenetricarboxylic AcidCarboxylic acid groupsOrganic synthesis
1,3,5-Tris(4-carboxyphenyl)benzeneCarboxyphenyl groupsPolymer chemistry

This compound stands out due to its unique reactivity attributed to boronic acid groups. This versatility is particularly valuable in synthesizing stable frameworks essential for various technological advancements.

Properties

IUPAC Name

(3,5-diboronophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIUYXOLMQYLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-21-4
Record name Benzene-1,3,5-triyltriboronic acid
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